MAGE-3 (111-125) is a peptide derived from the Melanoma-associated antigen 3, which is categorized as a cancer-testis antigen. This peptide plays a significant role in immunology and cancer research, particularly in the context of melanoma and other malignancies. MAGE-3 is known for its ability to elicit immune responses, making it a target for cancer immunotherapy.
MAGE-3 is primarily expressed in various tumors, including melanoma, non-small cell lung cancer, and hematologic malignancies. It is part of a family of cancer-testis antigens that are typically expressed in the testis and certain tumors but not in normal tissues, which makes them ideal candidates for targeted immunotherapy.
MAGE-3 (111-125) is classified under peptides and proteins with immunogenic properties. It specifically binds to human leukocyte antigen A*0201, which presents it to CD8+ T cells, facilitating an immune response against tumor cells expressing this antigen.
The synthesis of MAGE-3 (111-125) can be performed using solid-phase peptide synthesis techniques. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process typically includes:
For MAGE-3 (111-125), specific sequences such as RKVAELVHFLLLKYRA are synthesized using automated synthesizers that allow precise control over the sequence and quality of the peptide produced. The purity of synthesized peptides is typically assessed using analytical HPLC.
MAGE-3 (111-125) has a defined amino acid sequence that contributes to its three-dimensional structure. The specific sequence RKVAELVHFLLLKYRA forms secondary structures such as alpha-helices or beta-sheets, which are crucial for its interaction with immune receptors.
The molecular weight of MAGE-3 (111-125) can be calculated based on its amino acid composition, which typically falls within the range of 1,500 to 2,000 Daltons. This molecular weight is essential for understanding its behavior in biological systems.
The primary chemical reactions involving MAGE-3 (111-125) include its binding to major histocompatibility complex molecules and subsequent recognition by T-cell receptors. These interactions lead to T-cell activation and proliferation.
The binding affinity between MAGE-3 (111-125) and HLA-A*0201 can be quantified using techniques such as surface plasmon resonance or competitive binding assays. These methods provide insights into the strength and specificity of the peptide-MHC interaction.
The mechanism of action for MAGE-3 (111-125) involves several steps:
Studies have shown that T cells specific for MAGE-3 can effectively recognize and kill melanoma cells expressing this antigen, highlighting its potential as a target for immunotherapy .
MAGE-3 (111-125) is typically a white powder when synthesized and should be stored at low temperatures to maintain stability. Its solubility varies depending on the solvent used but is generally soluble in aqueous buffers at physiological pH.
The chemical properties include stability under physiological conditions, reactivity with antibodies specific to MAGE-3, and compatibility with various assay formats used in immunological studies.
MAGE-3 (111-125) has several scientific applications:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4